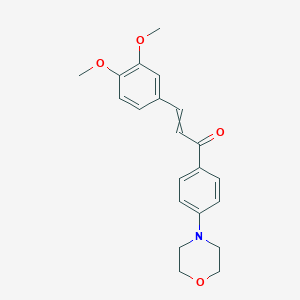
3-(3,4-Dimethoxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-Dimethoxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a dimethoxyphenyl group and a morpholinylphenyl group connected by a propenone linker. Its distinct chemical properties make it a valuable subject of study in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 4-morpholinylbenzaldehyde.
Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 50-60°C) for several hours until the desired product is formed.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and efficiency. Continuous flow reactors and automated systems may be employed to streamline the process and ensure consistent quality.
化学反応の分析
Types of Reactions
3-(3,4-Dimethoxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
3-(3,4-Dimethoxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to disease processes.
類似化合物との比較
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-phenylprop-2-en-1-one: Lacks the morpholinyl group.
3-(4-Methoxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one: Has a single methoxy group.
Uniqueness
3-(3,4-Dimethoxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one is unique due to the presence of both the dimethoxyphenyl and morpholinylphenyl groups, which confer distinct chemical and biological properties
特性
CAS番号 |
731783-13-4 |
|---|---|
分子式 |
C21H23NO4 |
分子量 |
353.4 g/mol |
IUPAC名 |
3-(3,4-dimethoxyphenyl)-1-(4-morpholin-4-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H23NO4/c1-24-20-10-4-16(15-21(20)25-2)3-9-19(23)17-5-7-18(8-6-17)22-11-13-26-14-12-22/h3-10,15H,11-14H2,1-2H3 |
InChIキー |
SEYMCBVBOVTBKG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N3CCOCC3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


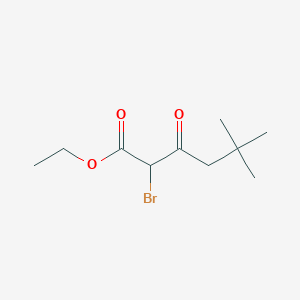
![[6-(Ethenyloxy)hept-4-yn-1-yl]benzene](/img/structure/B14216058.png)
![6,6'-Dibromo-2,2'-diphenyl[3,3'-biphenanthrene]-4,4'-diol](/img/structure/B14216065.png)

![1-Iodo-3-[(4-iodophenyl)ethynyl]benzene](/img/structure/B14216095.png)

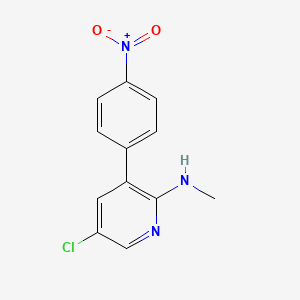
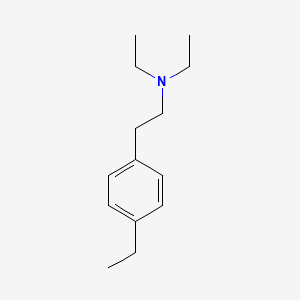
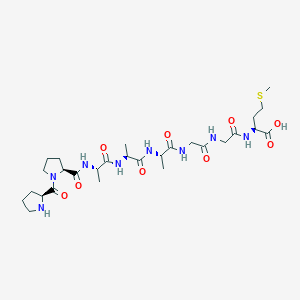


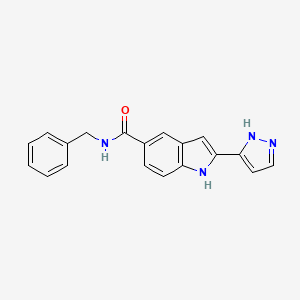
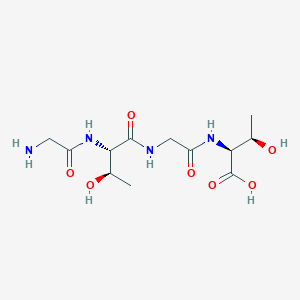
![2-[1-(aminomethyl)cyclohexyl]acetic acid;phosphoric acid](/img/structure/B14216149.png)
